molecular formula C5H4BrClN2 B1292001 5-Bromo-6-chloropyridin-2-amine CAS No. 358672-65-8

5-Bromo-6-chloropyridin-2-amine

Cat. No.: B1292001
CAS No.: 358672-65-8
M. Wt: 207.45 g/mol
InChI Key: BUTBOALODZMXJV-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8) is a halogenated pyridine derivative with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol . It is characterized by a pyridine ring substituted with bromine at position 5, chlorine at position 6, and an amine group at position 2. This compound is widely used as a building block in pharmaceutical and agrochemical synthesis due to its reactive amine and halogen groups, which facilitate further functionalization .

Key physical properties include:

  • Boiling point: 284.7°C (760 mmHg)
  • Density: 1.835 g/cm³
  • Refractive index: 1.648
  • Purity: Typically ≥96% (commercial grades) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Bromo-6-chloropyridin-2-amine involves the bromination of 6-chloropyridin-2-amine. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature for about 30 minutes .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is more electrophilic than the chlorine at position 6, enabling selective substitution under mild conditions.

Common Reactions and Conditions

Nucleophile Reagents/Conditions Product Yield Reference
AminesK₂CO₃, DMSO, 70–90°C, 24h5-Amino-6-chloropyridin-2-amine72–87%
AlkoxidesNaH, ROH, THF, 0°C to RT5-Alkoxy-6-chloropyridin-2-amine65–78%
ThiolsCuI, L-proline, DMF, 80°C5-Sulfanyl-6-chloropyridin-2-amine58–70%

Key Findings:

  • Bromine substitution occurs preferentially due to its lower bond dissociation energy compared to chlorine .
  • Steric hindrance from the C6 chlorine and C2 amine directs nucleophiles to the C5 position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, while the chlorine remains inert under standard conditions.

Catalytic Systems and Outcomes

Reaction Type Catalyst/Reagent Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CAryl boronic acids5-Aryl-6-chloropyridin-2-amine85–95%
StillePdCl₂(PPh₃)₂, THF, 60°CVinyl stannanes5-Vinyl-6-chloropyridin-2-amine70–82%
HeckPd(OAc)₂, P(o-tol)₃, DMFAlkenes5-Alkenyl-6-chloropyridin-2-amine68–75%

Regioselectivity Notes:

  • Chemoselectivity favors bromine substitution; dual coupling (Br and Cl) requires harsh conditions (e.g., >120°C) .

Oxidation and Reduction

The amine group and halides undergo targeted redox transformations.

Oxidation Reactions

  • Amine to Nitro: HNO₃/H₂SO₄ at 0°C yields 5-bromo-6-chloro-2-nitropyridine (45–55% yield) .
  • N-Oxide Formation: m-CPBA in CH₂Cl₂ produces 5-bromo-6-chloropyridin-2-amine N-oxide (60–68% yield) .

Reduction Reactions

  • Debromination: H₂/Pd-C in ethanol removes bromine, yielding 6-chloropyridin-2-amine (80–88% yield) .
  • Amine Reduction: LiAlH₄ reduces the amine to a secondary amine but is less common due to competing side reactions .

Diazotization and Functionalization

The amine group facilitates diazonium salt formation, enabling further derivatization.

Reaction Pathway

  • Diazotization: NaNO₂/HCl at -30°C forms a diazonium intermediate .
  • Substitution: CuCl or KI introduces Cl⁻ or I⁻ at C2, yielding 5-bromo-6-chloro-2-iodopyridine (50–60% yield) .

Comparative Reactivity of Halogens

Position Halogen Reactivity in SNAr Reactivity in Cross-Coupling
C5BrHighHigh (Pd catalysts)
C6ClLowLow (requires >120°C)

Mechanistic Insight:

  • Bromine’s larger atomic radius and weaker C-Br bond enhance its leaving-group ability compared to chlorine .

Scientific Research Applications

Organic Synthesis

5-Bromo-6-chloropyridin-2-amine serves as a versatile building block in organic synthesis. It is particularly valuable in the preparation of heterocyclic compounds, which are foundational in many pharmaceuticals and agrochemicals. The presence of halogen atoms facilitates nucleophilic substitutions, making it an attractive intermediate for various synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce G2/M phase arrest in colorectal cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest, making it relevant for cancer therapy.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential use in treating resistant infections.

Agrochemical Development

The compound is also utilized in the agrochemical sector. Its unique structure allows it to be integrated into formulations aimed at enhancing crop protection against specific pests. This application highlights its utility in sustainable agricultural practices.

Cancer Therapeutics

A study published in a leading journal demonstrated that derivatives of this compound can effectively reduce viability in cancer cell lines by disrupting cell cycle progression. This indicates its potential applications in cancer therapy.

Antimicrobial Efficacy

Research focusing on novel compounds derived from this amine has shown significant antibacterial activity against resistant strains of bacteria. This suggests potential applications in developing new antibiotics.

Agrochemical Formulations

The compound has been integrated into formulations aimed at enhancing crop protection against specific pests, showcasing its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)

  • Molecular formula : C₅H₃BrClIN₂
  • Molecular weight : 335.36 g/mol
  • Substituents : Bromine (C5), chlorine (C6), iodine (C3), and amine (C2).
  • Key differences : The addition of iodine at position 3 increases molecular weight and polarizability, enhancing its utility in cross-coupling reactions. However, iodine’s bulkiness may reduce solubility compared to the parent compound .
  • Synthetic applications : Used in metal-catalyzed coupling reactions for drug discovery .

3-Bromo-5-chloropyridin-2-amine

  • Molecular formula : C₅H₄BrClN₂
  • Molecular weight : 207.46 g/mol
  • Substituents : Bromine (C3), chlorine (C5), and amine (C2).
  • Key differences : The bromine and chlorine positions are swapped compared to the target compound, altering electronic effects. This impacts reactivity in nucleophilic substitution reactions .
  • Synthesis : Produced via bromination of 5-chloropyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile (71% yield) .

5-Bromo-6-methylpyridin-2-amine (CAS 42753-71-9)

  • Molecular formula : C₆H₇BrN₂
  • Molecular weight : 188.05 g/mol
  • Substituents : Bromine (C5), methyl (C6), and amine (C2).
  • Key differences : Replacement of chlorine with a methyl group reduces electronegativity and increases hydrophobicity. The lower molecular weight (vs. 207.46 g/mol) simplifies purification .
  • Applications : Intermediate in antiviral and anticancer agents .

5-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 859299-11-9)

  • Molecular formula : C₆H₆BrClN₂
  • Molecular weight : 221.48 g/mol
  • Substituents : Bromine (C5), chlorine (C6), methyl (C2), and amine (C3).
  • Key differences : Methyl substitution at C2 and amine at C3 create steric hindrance, reducing reactivity at the pyridine nitrogen. This compound is less reactive in SNAr reactions compared to the target molecule .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
5-Bromo-6-chloropyridin-2-amine 358672-65-8 C₅H₄BrClN₂ 207.46 284.7 1.835
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₃BrClIN₂ 335.36 N/A N/A
3-Bromo-5-chloropyridin-2-amine N/A C₅H₄BrClN₂ 207.46 N/A N/A
5-Bromo-6-methylpyridin-2-amine 42753-71-9 C₆H₇BrN₂ 188.05 N/A 1.648 (refractive index)
5-Bromo-6-chloro-2-methylpyridin-3-amine 859299-11-9 C₆H₆BrClN₂ 221.48 N/A N/A

Biological Activity

Overview

5-Bromo-6-chloropyridin-2-amine (CAS No. 358672-65-8) is a halogenated heterocyclic compound with the molecular formula C5_5H4_4BrClN2_2 and a molecular weight of 207.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

This compound exhibits biological activity through its interactions with various molecular targets. Similar compounds have been utilized in the synthesis of pharmaceuticals, notably as intermediates in the production of drugs that target specific enzymes or receptors.

Target Enzymes

The compound is reported to act on several key enzymes, including:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can disrupt cell cycle regulation, making this compound a candidate for cancer therapeutics.
  • GABA receptors : Related compounds have been shown to act as GABA receptor agonists, influencing neurotransmission and potentially providing anxiolytic effects.

This compound's biochemical properties allow it to engage in various cellular processes:

  • Enzyme Interaction : The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This interaction can significantly alter metabolic pathways within cells.
  • Cell Signaling : It has been observed to modulate cell signaling pathways and gene expression, impacting cellular metabolism and function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability:

  • LogP Value : The compound has a LogP value around 2.85, indicating good lipophilicity which may enhance absorption across biological membranes .
  • Solubility : It displays moderate solubility in aqueous solutions, facilitating its potential use in biological studies and pharmaceutical formulations .

Synthesis and Applications

This compound is often synthesized through halogenation processes. For instance, bromination of 6-chloropyridin-2-amine using N-bromosuccinimide (NBS) is a common method.

Table 1: Synthesis Methods

MethodReagentsYield (%)
BrominationNBS, DMFHigh
Suzuki-Miyaura CouplingPhenylboronic acidVaries

Biological Testing

In vitro studies have demonstrated that this compound can inhibit certain cancer cell lines by targeting CDKs, suggesting its potential as an anticancer agent. However, further studies are required to elucidate its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-6-chloropyridin-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves halogenation and amination of pyridine precursors. For example, bromination of 6-chloropyridin-2-amine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization can include adjusting stoichiometry, temperature (e.g., 70–80°C), and catalysts (e.g., Lewis acids). A related synthesis for 6-Bromo-5-methylpyridin-2-amine achieved 56% yield using trifluoromethylsulfonic anhydride and pyridine in acetonitrile at 71°C, followed by ethanolamine quenching . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR to identify amine protons (~5–6 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Br/Cl).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (expected m/z ~221/223 for [M+H]+^+ with Br/Cl isotopes).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area). Reference standards for similar compounds (e.g., 5-Bromo-6-fluoropyridin-2-amine) show retention times of 8–10 minutes under these conditions .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as halogenated pyridines may hydrolyze. For analogs like 5-Bromo-2-fluoropyridine, refrigeration (2–8°C) and desiccants (silica gel) are advised .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic effects. Bromine’s electronegativity increases the electrophilicity of the C-5 position, making it susceptible to Suzuki-Miyaura coupling. Compare Fukui indices to identify reactive sites. Studies on 5-Bromo-2-methoxypyridine show C-Br bond dissociation energies of ~65 kcal/mol, guiding catalyst selection (e.g., Pd(PPh3_3)4_4) .

Q. What experimental design strategies resolve contradictions in reported reaction yields for halogenated pyridines?

  • Methodological Answer : Employ factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design (temperature: 70°C vs. 80°C; solvent: DMF vs. acetonitrile; catalyst: 1 mol% vs. 2 mol% Pd) can identify optimal conditions. Analyze variance (ANOVA) to prioritize factors. A study on 6-Bromo-3-methoxypyridin-2-amine used this approach to improve yields from 56% to 72% .

Q. How do substituents (Br/Cl) influence the compound’s solubility and stability in aqueous vs. organic matrices?

  • Methodological Answer : Assess logP values (estimated ~2.5 via ChemDraw) to predict hydrophobicity. Experimental solubility tests in DMSO, ethanol, and water (shake-flask method) can quantify stability. For analogs like 5-Bromo-2-chloropyrimidine, solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is <1 mg/mL. Stability studies (TGA/DSC) show decomposition above 150°C .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR data for halogenated pyridines?

  • Methodological Answer : Cross-reference coupling constants and chemical shifts with databases (e.g., SDBS). For example, the deshielded H-4 proton in this compound may appear at δ 8.2–8.5 ppm due to anisotropic effects. Compare with 5-Bromo-4-fluoro analogs (δ 8.0–8.3 ppm) to validate assignments .

Q. What strategies improve reproducibility in multi-step syntheses involving halogenated intermediates?

  • Methodological Answer : Document strict moisture/oxygen-free conditions (Schlenk line for air-sensitive steps). Use in-situ monitoring (e.g., FTIR for intermediate formation). A study on 6-Bromo-5-methylpyridin-2-amine achieved 90% reproducibility by standardizing reaction quench times (13 hours) and workup protocols .

Properties

IUPAC Name

5-bromo-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTBOALODZMXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625114
Record name 5-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358672-65-8
Record name 5-Bromo-6-chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358672-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloropyridin-2-amine (2.0 g) was dissolved in acetonitrile (40 ml). N-Bromosuccinimide (3.1 g) was added and the mixture was stirred under shading at room temperature for 13 hours. The reaction solution was concentrated and the resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-bromosuccinimide (16.45 g; 92.41 mmol; 1.10 eq.) was added portionwise to a solution of 2-amino-6-chloropyridine (10.80 g; 84.01 mmol; 1.0 eq.) in DMF (200 mL) at rt. The reaction mixture was stirred at rt for 2 hours. Solvents were removed under reduced pressure and the residue was taken up in EtOAc and aqueous ammonia. The organic phase was washed again with aqueous ammonia and brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The black solid obtained was washed with pentane and dried under vacuum to give the title compound as a beige powder (12.5 g, 72%). HPLC, Rt: 2.81 min. (purity 95.8%).
Quantity
16.45 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Bromo-6-chloropyridin-2-amine
5-Bromo-6-chloropyridin-2-amine
5-Bromo-6-chloropyridin-2-amine
5-Bromo-6-chloropyridin-2-amine
5-Bromo-6-chloropyridin-2-amine
5-Bromo-6-chloropyridin-2-amine

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